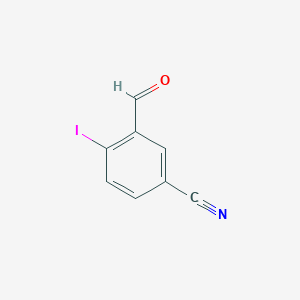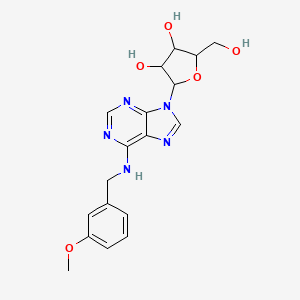
m-Methoxytopolin riboside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Methoxytopolin riboside is a derivative of meta-topolin, a type of cytokinin. Cytokinins are plant hormones that play a crucial role in cell division and growth. This compound is known for its effectiveness in plant tissue culture and micropropagation, particularly in enhancing shoot proliferation and reducing hyperhydricity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxytopolin riboside typically involves the modification of meta-topolin. The process includes the introduction of a methoxy group at the meta position of the benzyl ring. This can be achieved through various chemical reactions, including methylation. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
m-Methoxytopolin riboside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
m-Methoxytopolin riboside has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in plant tissue culture and micropropagation, enhancing shoot proliferation and reducing hyperhydricity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of plant-based medicine.
Industry: It is used in the production of high-quality plant materials and secondary metabolites, which are valuable in various industrial applications.
Vergleich Mit ähnlichen Verbindungen
m-Methoxytopolin riboside is unique compared to other similar compounds due to its specific chemical structure and functional properties. Similar compounds include:
meta-Topolin: A closely related cytokinin with similar applications in plant tissue culture.
Benzyladenine: Another cytokinin commonly used in plant tissue culture, but with different efficacy and side effects.
Kinetin: A cytokinin with similar functions but different chemical structure and properties.
This compound stands out due to its ability to enhance shoot proliferation and reduce hyperhydricity more effectively than some of these other compounds.
Eigenschaften
Molekularformel |
C18H21N5O5 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
YUPMHVHUPBAVAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13649197.png)
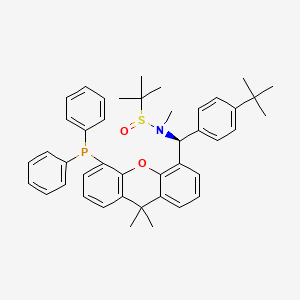
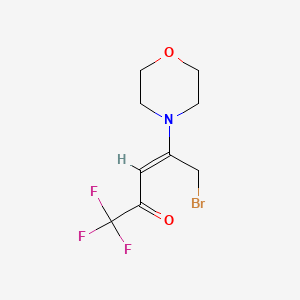

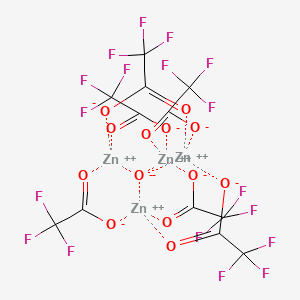
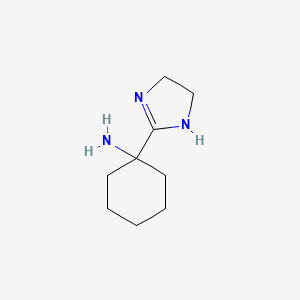

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B13649291.png)
